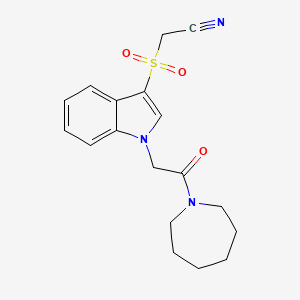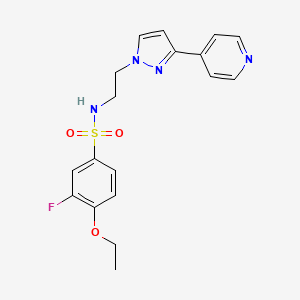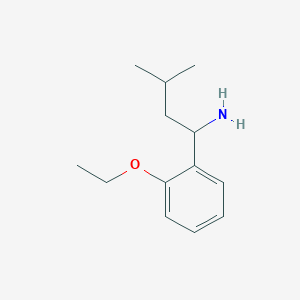
2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the 1,3,4-oxadiazole moiety and chlorophenoxy groups, which are known to exhibit various biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with N-substituted-2-bromoacetamides in the presence of a solvent like DMF and a base such as sodium hydride . Another synthesis pathway involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, and subsequent ring closure with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole-2-thiol core .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the substitution patterns on the core structure . For instance, the orientation of the chlorophenyl ring with respect to other rings in the molecule, such as the thiazole ring, can be determined, which is crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and include esterification, hydrazide formation, and ring closure to form the oxadiazole ring. The final step often involves a substitution reaction where a thiol group is replaced by an electrophile, resulting in a variety of N-substituted acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The intermolecular interactions, such as hydrogen bonding, can also influence the compound's crystalline structure and solubility .
Biological Activity
The biological activity of these compounds has been evaluated in various assays. For example, some compounds in this class have been screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity against acetylcholinesterase . Others have been tested for antibacterial properties against both gram-negative and gram-positive bacteria, with some derivatives exhibiting significant antibacterial activity. Additionally, molecular docking studies have been conducted to identify active binding sites on target proteins, correlating with bioactivity data .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of 1,3,4-oxadiazole and acetamide derivatives. For instance, a study by Nafeesa et al. (2017) involved the synthesis of multifunctional moieties with potential antibacterial and anti-enzymatic properties, supported by hemolytic activity assessments. The antibacterial screening indicated that certain derivatives are effective against gram-negative bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Biological Screening
Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds exhibited activity against acetylcholinesterase, indicating potential for neurological applications (Rehman et al., 2013).
Molecular Docking and Enzyme Inhibition
Iftikhar et al. (2019) explored the α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, with several compounds showing promising inhibitory activities. Molecular modeling and ADME predictions supported these findings, suggesting these compounds as potential leads for drug development (Iftikhar et al., 2019).
Anti-inflammatory and Anti-thrombotic Studies
Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. The study demonstrated potent anti-inflammatory effects and significant roles in enhancing clotting time, alongside impressive inhibitory potential against COX-2, highlighting their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4/c14-8-1-3-9(4-2-8)20-7-11(19)16-13-18-17-12(21-13)10-5-6-15-22-10/h1-6H,7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPUMZNUCQIUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)
amine hydrochloride](/img/structure/B3008035.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)